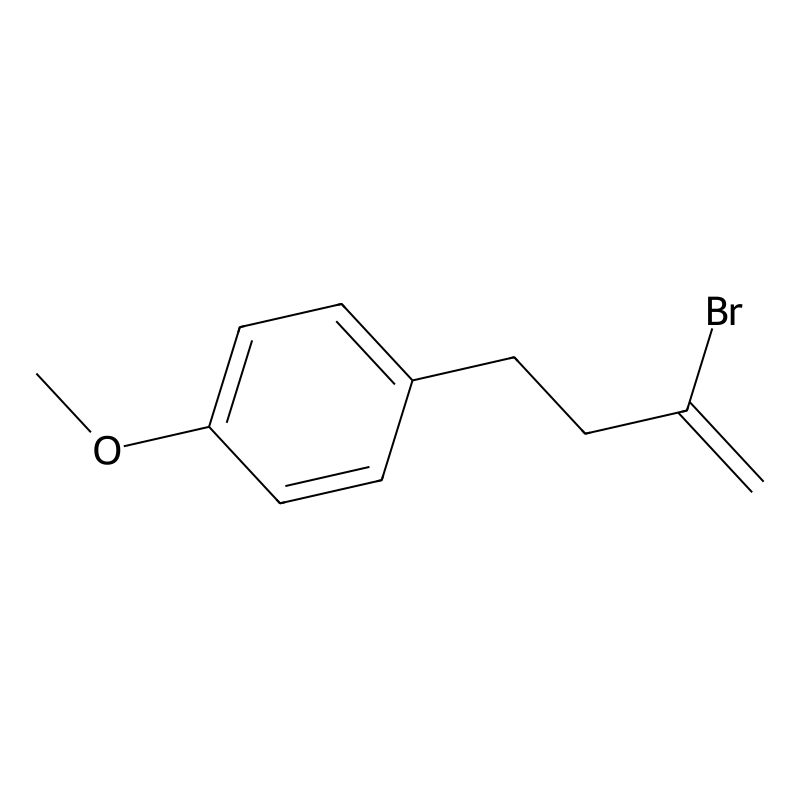

2-Bromo-4-(4-methoxyphenyl)-1-butene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of a reactive bromine and a double bond (butene) makes 2-bromo-4-(4-methoxyphenyl)-1-butene a potential building block for the synthesis of more complex organic molecules. Researchers might explore its use in reactions like substitution or addition to create new materials with desired properties [].

Material science

Compounds with similar structures can be used in the development of new materials with interesting properties. For instance, some bromine-containing aromatic compounds show potential applications in optoelectronic devices []. Researchers might investigate whether 2-bromo-4-(4-methoxyphenyl)-1-butene exhibits similar properties or can be used to create new functional materials.

Important Note:

- The information available on 2-bromo-4-(4-methoxyphenyl)-1-butene is limited. Further research is needed to explore its potential applications and properties.

2-Bromo-4-(4-methoxyphenyl)-1-butene is an organic compound classified as a brominated alkene. Its molecular formula is C11H13BrO, and it features a bromine atom attached to the second carbon of a butene chain, along with a methoxyphenyl group on the fourth carbon. This unique structure allows for various

There is no known mechanism of action for 2-Bromo-4-(4-methoxyphenyl)-1-butene in biological systems.

The chemical behavior of 2-Bromo-4-(4-methoxyphenyl)-1-butene includes several types of reactions:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxides, alkoxides, or amines, leading to the formation of derivatives like 4-(4-methoxyphenyl)-1-butanol or 4-(4-methoxyphenyl)-1-butylamine.

- Oxidation Reactions: The compound can undergo oxidation to form epoxides or other oxidized derivatives using agents like m-chloroperbenzoic acid.

- Reduction Reactions: Reduction processes can remove the bromine atom, yielding 4-(4-methoxyphenyl)-1-butene through reagents such as lithium aluminum hydride .

The synthesis of 2-Bromo-4-(4-methoxyphenyl)-1-butene typically involves:

- Bromination: The primary method includes the bromination of 4-(4-methoxyphenyl)-1-butene using bromine (Br2) under controlled conditions. This reaction is generally performed in inert solvents like dichloromethane or carbon tetrachloride at low temperatures to minimize side reactions.

- Industrial Production: On an industrial scale, continuous flow reactors may be utilized for better control over reaction parameters and higher yields. Catalysts and optimized conditions further enhance synthesis efficiency .

2-Bromo-4-(4-methoxyphenyl)-1-butene finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Development: Due to its potential biological activity, it may be explored for developing new therapeutic agents.

- Material Science: The compound could be used in creating functional materials with specific electronic or optical properties .

Interaction studies involving 2-Bromo-4-(4-methoxyphenyl)-1-butene focus on its reactivity with various nucleophiles and electrophiles. These studies help understand its potential applications in drug design and materials science. Specific interactions may include:

- Nucleophilic Substitution: Investigating how different nucleophiles interact with the bromine atom.

- Reactivity with Biological Molecules: Exploring how this compound interacts with biological systems can provide insights into its pharmacological potential .

Several compounds share structural similarities with 2-Bromo-4-(4-methoxyphenyl)-1-butene. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Feature | Unique Aspect |

|---|---|---|

| 2-Bromo-4-(3-methoxyphenyl)-1-butene | Brominated butene with a methoxy group on a different position | Different substitution pattern on the phenyl ring |

| 2-Bromo-4-(4-fluorophenyl)-1-butene | Fluorinated instead of methoxylated | Fluorine's electronic properties versus methoxy's steric effects |

| 2-Bromo-4-(3-methoxyphenyl)thiophene | Contains a thiophene ring instead of a butene chain | Thiophene ring introduces different electronic characteristics |

| 4-Bromo-3-methoxyphenol | Bromine and methoxy groups on a phenolic structure | Phenolic structure may alter reactivity compared to alkenes |

| 2-Bromo-4-(3-methoxyphenyl)thiazole | Thiazole ring inclusion | Thiazole's unique properties compared to alkenes |

The uniqueness of 2-Bromo-4-(4-methoxyphenyl)-1-butene lies in its combination of a brominated butene chain and a para-substituted methoxy group, offering distinct reactivity patterns that are advantageous for various synthetic applications .